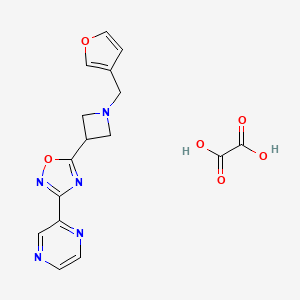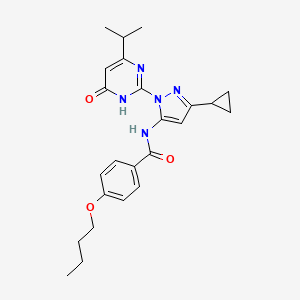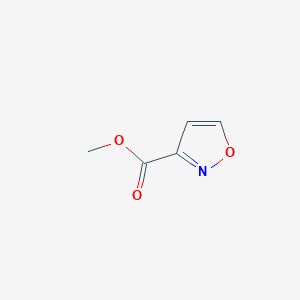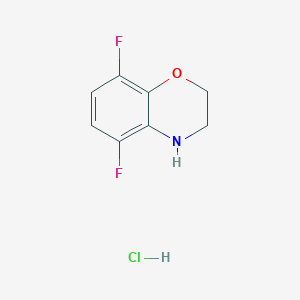
5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound that likely exhibits a complex structure due to the presence of multiple rings including furan, azetidine, pyrazine, and oxadiazole. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan has been studied, leading to the formation of a cycloadduct that includes a tetrahydrofuro[2,3-b]azetidino[2,1-b]-1,3,4-oxadiazole structure . This suggests that similar photochemical methods could potentially be applied to synthesize the compound , although the exact synthesis pathway for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole rings has been characterized using various spectroscopic techniques. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis, with some structures confirmed by single crystal X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can vary depending on the substituents attached to the ring. The photochemical reaction of 1,3,4-oxadiazoles with furan, for example, can lead to cycloaddition or acylation depending on the presence of sensitizers or iodine . This indicates that the compound may also undergo similar photo-induced reactions, which could be useful in further functionalizing the molecule or in understanding its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like oxadiazoles are influenced by their molecular structure. For instance, the thermal stabilities of energetic materials based on oxadiazole rings have been determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), revealing moderate thermal stabilities . Additionally, the impact and friction sensitivities of these compounds have been measured, indicating that they are generally insensitive . While these properties are specific to energetic materials, they provide insight into the potential stability and safety considerations for the compound of interest.
Applications De Recherche Scientifique
1. Pharmaceutical Applications
Azetidine, pyrrolidine, and piperidine derivatives, including compounds like 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate, have been studied for their potential as alpha-subtype selective 5-HT-1D receptor agonists, useful in the treatment of migraines with fewer side effects (Habernickel, 2001).
2. Synthesis of N-alkylated Derivatives
Research has demonstrated the preparation of N-alkylated derivatives based on furan-containing compounds. These derivatives have been explored for various applications, including pharmaceuticals and material sciences (El-Essawy & Rady, 2011).
3. Antitubercular and Anti-cancer Potential
Oxadiazole derivatives have been studied for their potential in treating tuberculosis and cancer. Research has found that certain oxadiazole derivatives exhibit promising results against tuberculosis and have the potential to be developed as anti-cancer drugs (El-Azab et al., 2018).
4. Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, synthesized from furan-containing compounds, have been investigated for their anticancer and antiangiogenic effects in mouse tumor models. These compounds have shown promising results in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
5. Energetic Material Development
Compounds based on oxadiazole and furazan structures have been synthesized and characterized for use as insensitive energetic materials. These materials have shown moderate thermal stabilities and good detonation performances, making them suitable for applications in material sciences (Yu et al., 2017).
Propriétés
IUPAC Name |
5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2.C2H2O4/c1-4-20-9-10(1)6-19-7-11(8-19)14-17-13(18-21-14)12-5-15-2-3-16-12;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZGTXAVWPDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)


![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
